N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Catalog No.
S13389770
CAS No.
917924-55-1
M.F
C19H20N4O
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]et...

CAS Number

917924-55-1

Product Name

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide

IUPAC Name

N-[2-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl]benzamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c1-20-13-18(23-19(24)16-5-3-2-4-6-16)15-9-7-14(8-10-15)17-11-21-22-12-17/h2-12,18,20H,13H2,1H3,(H,21,22)(H,23,24)

InChI Key

UKVZKZGCQPDOTB-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)C2=CNN=C2)NC(=O)C3=CC=CC=C3

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a complex organic compound characterized by its unique structural features, including a methylamino group, a pyrazole moiety, and a benzamide backbone. Its molecular formula is C19H22N4C_{19}H_{22}N_4, and it has a molar mass of approximately 318.41 g/mol. The compound's structure consists of a benzamide functional group attached to an ethyl chain that includes both a methylamino group and a phenyl ring substituted with a pyrazole group. This configuration suggests potential for various interactions in biological systems, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acylation Reactions: The amine can undergo acylation to form derivatives that may enhance biological activity or alter solubility.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to the formation of the corresponding carboxylic acid and amine.

These reactions are critical for modifying the compound for various applications in drug development and synthesis.

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide exhibits notable biological activities, particularly in the realm of pharmacology. Preliminary studies suggest that it may possess:

  • Antitumor Properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The presence of the pyrazole ring is often associated with anti-inflammatory activity.
  • Neuroprotective Effects: Some derivatives have been linked to neuroprotective mechanisms, potentially aiding in conditions like Alzheimer's disease.

Further research is required to elucidate the specific mechanisms and efficacy of this compound in various biological contexts.

The synthesis of N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide can be achieved through several synthetic pathways:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-(1H-pyrazol-4-yl)aniline and 2-bromoethylbenzamide.
  • Reagents and Conditions:
    • Use of base catalysts (e.g., sodium hydride) to facilitate nucleophilic substitution.
    • Reaction conditions may include heating under reflux in an organic solvent such as dimethylformamide or dimethyl sulfoxide.
  • Purification: Post-synthesis, the product can be purified using techniques such as recrystallization or column chromatography.

This multi-step synthesis highlights the importance of careful selection of reagents and conditions to achieve high yields and purity.

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents targeting cancer or inflammatory diseases.
  • Chemical Research: As a versatile building block, it may serve as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Probes: The compound could be utilized in studying biological pathways or mechanisms due to its unique interactions with biomolecules.

Interaction studies are crucial for understanding how N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide interacts with biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to specific proteins, which is vital for predicting its pharmacokinetics.
  • Enzyme Inhibition Assays: Investigating whether the compound inhibits specific enzymes can provide insights into its mechanism of action.
  • Cellular Assays: Evaluating the compound's effects on cell viability and proliferation can reveal its potential therapeutic benefits.

These studies are essential for establishing a comprehensive profile of the compound's biological activity.

Several compounds share structural similarities with N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Methyl-N-(2-methylphenyl)benzamideMethyl substitution on phenylAntitumor activity
N-(2-Pyridyl)benzamidePyridine instead of pyrazoleAntimicrobial properties
N-(3-Pyridyl)benzamideDifferent pyridine substitutionAnti-inflammatory effects

Uniqueness

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide stands out due to its combination of both a methylamino group and a pyrazole ring, which may contribute to unique pharmacological profiles not observed in other similar compounds. Its potential dual activity against cancer and inflammation makes it particularly intriguing for further investigation.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

320.16371127 g/mol

Monoisotopic Mass

320.16371127 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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